11-Piperidin-1-ylundecyl phenylcarbamate
Description
11-Piperidin-1-ylundecyl phenylcarbamate is a synthetic phenylcarbamate derivative characterized by a piperidine-substituted undecyl chain linked to a phenylcarbamate group.
Properties
Molecular Formula |
C23H38N2O2 |
|---|---|
Molecular Weight |
374.6g/mol |
IUPAC Name |
11-piperidin-1-ylundecyl N-phenylcarbamate |
InChI |
InChI=1S/C23H38N2O2/c26-23(24-22-16-10-8-11-17-22)27-21-15-7-5-3-1-2-4-6-12-18-25-19-13-9-14-20-25/h8,10-11,16-17H,1-7,9,12-15,18-21H2,(H,24,26) |
InChI Key |
DBRNTIMPLXFMHQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCCCCCCCCCOC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CCCCCCCCCCCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Phenylcarbamate Derivatives
Key Observations:
Alkyl Chain Length : The undecyl chain in this compound may confer prolonged half-life and tissue retention compared to shorter-chain analogs (e.g., hexyl or octyl derivatives) .
peripheral effects) .
Pharmacokinetics : Longer alkyl chains generally improve lipid solubility but may reduce aqueous solubility. This trade-off necessitates formulation optimization for in vivo efficacy.
Research Findings and Implications
While direct data on this compound is sparse, insights can be extrapolated from related phenylcarbamate derivatives:
- FPR Modulation: Patented analogs demonstrate nanomolar affinity for FPR1 and FPR2, receptors critical in neutrophil activation and inflammation resolution . The piperidine moiety in the target compound may enhance binding to FPR2, a receptor linked to anti-inflammatory signaling pathways.
- Therapeutic Potential: Shorter-chain derivatives (e.g., hexyl) show rapid clearance but lower efficacy, whereas bulkier substituents (e.g., benzyl) risk off-target effects. The undecyl-piperidine structure balances prolonged activity and specificity.
- SAR Trends : Structure-activity relationship (SAR) studies highlight that increasing alkyl chain length beyond C10 reduces metabolic degradation but may complicate synthesis and scalability .
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